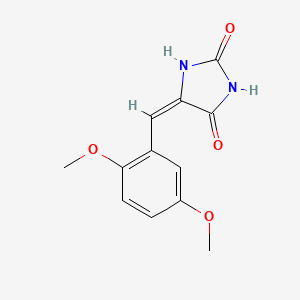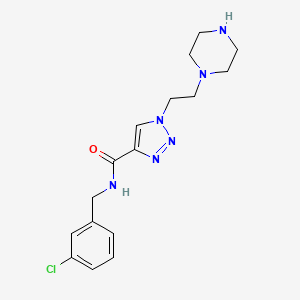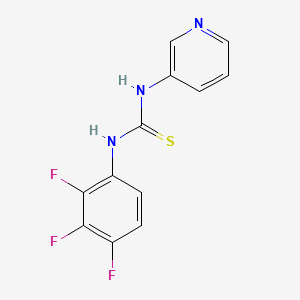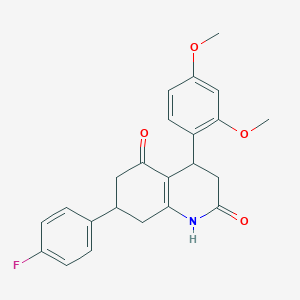
5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, also known as DMDD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMDD is a synthetic derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects in pregnant women. DMDD has a similar chemical structure to thalidomide but does not have the same teratogenic effects. Instead, DMDD has been shown to have a range of interesting biochemical and physiological effects that make it a promising tool for research in a variety of fields.
Aplicaciones Científicas De Investigación
Antidepressant Activity
A compound structurally related to 5-(2,5-dimethoxybenzylidene)-2,4-imidazolidinedione, specifically 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, was investigated for antidepressant activity. The study found that this compound has potential antidepressant activity with a mechanism different from traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Inhibitors of Phosphodiesterase
Another related compound, 4-(3,4-Dimethoxybenzyl)-2-imidazolidinone, exhibited potent inhibition of rat erythrocyte phosphodiesterase. This compound introduces a new and potent group of inhibitors for phosphodiesterase, which may be useful in physiological studies and for understanding the inhibitory site of the enzyme (Sheppard & Wiggan, 1971).
Electrochemical Behavior
The electrochemical behavior of hydantoin derivatives, including 5-(4methoxybenzylidene)imidazolidine-2,4-dione, was examined. The study explored the oxidation mechanisms of these compounds, which could help understand the biochemical actions of this class of compounds (Nosheen et al., 2012).
Antiviral Activity
Imidazo[1,5-a]-1,3,5-triazine derivatives, similar in structure to this compound, were synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. Some of these compounds showed specific inhibitory activity against certain viruses, indicating their potential in antiviral research (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Antioxidant and Neuroprotective Properties
Oxyresveratrol imine derivatives, including compounds structurally related to this compound, were studied for their antioxidant and neuroprotective properties. These compounds showed significant cytoprotective effects against oxidative stress in PC12 cells (Hur, Kim, Lee, Lee, & Choi, 2013).
Propiedades
Número CAS |
52036-18-7 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-6- |
Clave InChI |
LZMUNRZLNDFJBL-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)N2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 |
Solubilidad |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5560544.png)
![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B5560568.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

![{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5560588.png)
![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)
![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)